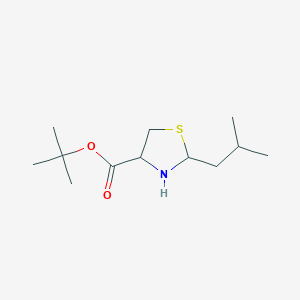
Deflazacort-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deflazacort-d3 is a deuterated form of deflazacort, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a prodrug that is rapidly converted into its active metabolite, 21-desacetyldeflazacort, in the body. This compound is often used in research to study the pharmacokinetics and pharmacodynamics of deflazacort due to the presence of deuterium, which can provide more detailed insights into the drug’s metabolism and action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deflazacort-d3 involves several steps, starting from the appropriate steroidal precursors. The process typically includes:
Oxidation: The initial step involves the oxidation of the steroidal precursor to introduce the necessary functional groups.
Protection: Protective groups are added to the molecule to prevent unwanted reactions during subsequent steps.
Cyclization: The protected intermediate undergoes cyclization to form the oxazole ring, a key feature of deflazacort.
Deprotection: The protective groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-efficiency reactors, stringent quality control measures, and environmentally friendly waste management practices to minimize the production cost and environmental impact .
化学反应分析
Deflazacort-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly at the oxazole ring and the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromic anhydride, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied to understand the drug’s metabolism and potential side effects .
科学研究应用
Deflazacort-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used to study the detailed mechanisms of steroid synthesis and metabolism.
Biology: Helps in understanding the biological pathways affected by corticosteroids.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for deflazacort.
Industry: Employed in the development of new corticosteroid drugs with improved efficacy and safety profiles.
作用机制
Deflazacort-d3, like deflazacort, is a prodrug that is converted into 21-desacetyldeflazacort in the body. This active metabolite binds to the glucocorticoid receptor, leading to the inhibition of inflammatory cytokines and suppression of the immune response. The exact molecular pathways involve the modulation of gene expression related to inflammation and immune function .
相似化合物的比较
Deflazacort-d3 is compared with other corticosteroids such as prednisone, prednisolone, and vamorolone:
Prednisone and Prednisolone: These are also synthetic corticosteroids used for their anti-inflammatory properties. this compound has a more favorable pharmacokinetic profile and fewer side effects on bone health.
Vamorolone: A novel corticosteroid being investigated for Duchenne Muscular Dystrophy.
Similar Compounds
- Prednisone
- Prednisolone
- Vamorolone
This compound stands out due to its deuterium labeling, which provides unique advantages in research settings, particularly in the detailed study of drug metabolism and action.
属性
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSPRKOSMHSIF-YJDMYKBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2439333.png)


![1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B2439341.png)
![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2439342.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2439343.png)
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439348.png)
![2-(2-Bicyclo[2.2.2]octanyl)ethanol](/img/structure/B2439349.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439352.png)

